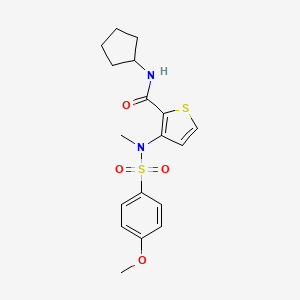

N-cyclopentyl-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Beschreibung

N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a cyclopentyl group and a substituted benzenesulfonamido moiety. The compound’s structure integrates a thiophene ring (a sulfur-containing heterocycle) as the central scaffold, with a carboxamide group at position 2 and a sulfonamido group at position 2. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of thiophene carboxamides, which are known for diverse bioactivities, including antimicrobial and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl-methylamino]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-20(26(22,23)15-9-7-14(24-2)8-10-15)16-11-12-25-17(16)18(21)19-13-5-3-4-6-13/h7-13H,3-6H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXISBUNUQJZDLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of a thiophene derivative with a sulfonyl chloride in the presence of a base to form the sulfonylated thiophene. This intermediate is then reacted with a cyclopentylamine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or a drug candidate.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-3-{(4-methoxyphenyl)sulfonylamino}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Thiophene Carboxamides

Key Observations :

- Substituent Complexity: The target compound features a sulfonamido group at position 3, absent in the other derivatives.

- Aromatic vs. Aliphatic Groups : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide (which has a nitro-substituted aryl group), the target compound uses a cyclopentyl group , enhancing lipophilicity and conformational flexibility .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Parameters and Intermolecular Interactions

Key Observations :

- Dihedral Angles: The dihedral angle between thiophene and aryl groups in N-(2-nitrophenyl)thiophene-2-carboxamide (8.50–13.53°) suggests moderate planarity, whereas the target compound’s cyclopentyl group may enforce greater non-planarity .

- Intermolecular Interactions : The nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide facilitates weak C–H⋯O/S interactions, while the target compound’s methoxy and sulfonamido groups could enhance polar interactions.

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

- However, empirical data are lacking.

- N-(2-Nitrophenyl)thiophene-2-carboxamide’s antimicrobial activity highlights the role of electron-withdrawing groups (e.g., nitro) in enhancing bioactivity .

Biologische Aktivität

N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide, a compound with the CAS number 1116017-43-6, is a member of the thiophene derivatives family. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.

The molecular formula of N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide is , with a molecular weight of 462.6 g/mol. The structure consists of a thiophene ring substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds like N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide may interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The presence of the sulfonamide group is particularly significant as it can enhance binding affinity to target proteins.

Biological Activity

- Antitumor Activity : Preliminary studies suggest that this compound exhibits potential antitumor properties. For instance, in vitro assays demonstrated a significant reduction in cell viability in cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting that it may be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was associated with the induction of apoptosis, characterized by increased levels of caspase-3 activity and PARP cleavage.

Case Study 2: Inflammatory Response Modulation

In an animal model of rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and histological signs of inflammation. Serum levels of inflammatory markers were also notably decreased, indicating systemic anti-inflammatory effects.

Table 1: Biological Activities of N-cyclopentyl-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.